tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate

synthetic yield benzimidazole cyclization Boc protection

tert-Butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate (CAS 864274-96-4) is a synthetic benzimidazole-2-carbamate derivative that integrates a tert-butoxycarbonyl (Boc)-protected aminomethylene linker at the 2-position and a hydroxymethyl substituent at the 6-position of the benzimidazole core. The compound possesses the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol, and commercial sourcing typically achieves ≥95% purity.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
Cat. No. B12093939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)CO
InChIInChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)15-7-12-16-10-5-4-9(8-18)6-11(10)17-12/h4-6,18H,7-8H2,1-3H3,(H,15,19)(H,16,17)
InChIKeyBQMGTYZKVPSUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate: A Defined Benzimidazole Scaffold for Rational Derivative Design


tert-Butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate (CAS 864274-96-4) is a synthetic benzimidazole-2-carbamate derivative that integrates a tert-butoxycarbonyl (Boc)-protected aminomethylene linker at the 2-position and a hydroxymethyl substituent at the 6-position of the benzimidazole core . The compound possesses the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol, and commercial sourcing typically achieves ≥95% purity . This specific substitution pattern renders it a versatile intermediate for the construction of biologically active benzimidazole-based molecules, including kinase inhibitors and tubulin-targeting agents [1].

Why Generic Benzimidazole Carbamates Cannot Substitute for tert-Butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate in Precision Chemistry


Generic benzimidazole-2-carbamates (e.g., mebendazole, nocodazole) or simple 2-aminomethyl analogs lack the orthogonal protection and regiochemically defined functionalization handle that the target compound offers. The Boc group permits selective amine liberation under mild acidic conditions (TFA/DCM) without disturbing the 6-hydroxymethyl moiety, a deprotection strategy that is not feasible with methyl or ethyl carbamate congeners [1]. Simultaneously, the 6-CH₂OH group constitutes a ready anchor for esterification, etherification, or oxidation chemistries—a transformable site absent in des‑hydroxymethyl comparators such as tert-butyl (1H-benzo[d]imidazol-2-yl)methylcarbamate . These structural distinctions are directly relevant to procurement decisions because substituting a simpler analog would necessitate additional protection/deprotection steps and risk lower regiochemical fidelity in the final adduct.

Quantitative Differentiation Evidence for tert-Butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate vs. Closest Analogs


Superior Synthetic Yield via tert-Butyl Cyano Carbamate Condensation Compared with Standard Methyl Carbamate Formation

Construction of the benzimidazole-2-methyleneamine scaffold using tert-butyl cyano carbamate achieves a reported isolated yield of 73% after crystallization, a notably higher efficiency than the typical 40–55% yields documented for analogous methyl carbamate derivatives that employ methyl cyanoformate [1]. The improvement stems from the greater electrophilicity of the Boc-cyanate reagent and the easier purification of the crystalline Boc-protected product, reducing multi-step loss in downstream synthetic routes [1].

synthetic yield benzimidazole cyclization Boc protection

Orthogonal Amine Protection Strategy: Boc Cleavage Selectivity Over Methyl Carbamate

The Boc carbamate of the target compound is quantitatively removed by 20–50% TFA in dichloromethane at 0–25 °C within 1–2 h, whereas methyl or ethyl carbamates are completely stable under these conditions and require strongly acidic or basic hydrolysis (6 M HCl, reflux, 12 h) [1]. This orthogonality is confirmed by the negligible loss (<2%) of the 6-hydroxymethyl group during Boc cleavage, as monitored by HPLC .

protecting group orthogonality Boc deprotection synthetic flexibility

Commercial Purity Benchmarking: ≥95% HPLC Consistency vs. Unprotected Amine Analogs

Commercially sourced tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate is routinely supplied at ≥95% purity (HPLC, 254 nm), with residual solvent and heavy-metal levels meeting ICH Q3C guidelines . In contrast, the corresponding free amine analog 2-(aminomethyl)-6-(hydroxymethyl)-1H-benzo[d]imidazole often exhibits purities of 85–90% due to oxidation and oligomerization during storage, necessitating repurification before use .

purity profile quality control supply consistency

Regiochemical Control: 6-Hydroxymethyl Substitution Influences Tubulin Binding Affinity Relative to 5-Substituted Isomers

In a comparative SAR study of 6- vs. 5-substituted benzimidazole-2-carbamates, the 6-hydroxymethyl congener displayed an IC₅₀ of 2.3 μM for inhibition of porcine brain tubulin polymerization, while the corresponding 5-hydroxymethyl regioisomer was approximately 3.5-fold less potent (IC₅₀ ~8.0 μM) [1]. Although the exact methylcarbamate-substituted analog (tert-butyl variant) was not directly tested, the trend indicates that the 6-position appendage is a critical determinant of tubulin engagement.

tubulin polymerization SAR regiochemistry

High-Value Research and Industrial Application Scenarios for tert-Butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate


Synthesis of 2-Aminomethyl Benzimidazole Libraries via Orthogonal Deprotection

The Boc group is selectively removed with TFA to release the free amine, which can then be acylated, sulfonylated, or conjugated to fluorescent reporters. Because the 6-hydroxymethyl group remains intact, parallel functionalization at this site proceeds without competing side reactions, enabling the generation of diverse chemical libraries from a single, high-purity starting material [1].

Key Intermediate for Anaplastic Lymphoma Kinase (ALK) Inhibitor Candidates

As exemplified in US 9670202, the target compound serves as a central building block for the construction of ALK inhibitor pharmacophores. The 73% yield in the cyclization step improves the overall cost profile of multi-kilogram campaigns relative to alternative intermediates that give substantially lower yields [2].

Development of 6-Substituted Tubulin Polymerization Inhibitors

The 6-hydroxymethyl group can be elaborated into various ester, ether, or carbamate derivatives while retaining the regiochemical advantage observed in tubulin polymerization assays. The consistent purity of the commercial supply (≥95%) reduces batch-to-batch variability during lead optimization and dose-response profiling [3].

Conjugation to Drug Delivery Polymers or Click Chemistry Reagents

The free hydroxymethyl group is converted to an azide or alkyne handle under mild, Boc-compatible conditions. Subsequent copper-free click chemistry installs PEG chains or targeting ligands, all without premature loss of the Boc-protected amine [1].

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